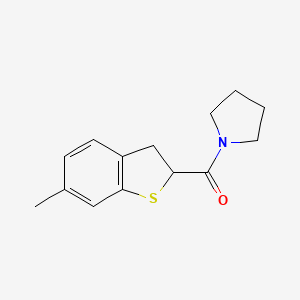![molecular formula C15H17N3O2 B7492306 Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone, also known as MPIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. In pharmacology, Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been used as a tool compound to study the mechanism of action of various drugs and receptors.
Mechanism of Action
The mechanism of action of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the modulation of the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to their respective receptors. Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. This dual activity of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone makes it a potential drug candidate for the treatment of various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the activation of certain signaling pathways. These effects are mediated by the binding of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone to specific receptors and the subsequent activation of downstream signaling cascades.
Advantages and Limitations for Lab Experiments
One of the main advantages of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is its high potency and selectivity for specific receptors, which makes it a valuable tool compound for studying the mechanism of action of various drugs and receptors. However, one of the limitations of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research on Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone as a tool compound for studying the function of specific receptors and signaling pathways in various biological systems is an area of active research.
Synthesis Methods
The synthesis of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the reaction of 3-methoxyphenylacetonitrile with 1H-imidazole-1-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with pyrrolidine and acetic acid to obtain Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone in high yields.
properties
IUPAC Name |
imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-13-5-2-4-12(10-13)14-6-3-8-18(14)15(19)17-9-7-16-11-17/h2,4-5,7,9-11,14H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFLMGVGAAYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)

![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)

![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)




![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)

![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)